![molecular formula C15H21NO2 B13193358 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes an amino group, a methyl-substituted phenyl group, and a cyclopentane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an appropriate amine, followed by cyclization and carboxylation reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-6-2-3-7-12(11)13(10-16)15(14(17)18)8-4-5-9-15/h2-3,6-7,13H,4-5,8-10,16H2,1H3,(H,17,18) |
Clé InChI |
HQNBNEVVZAQODY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CN)C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13193289.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

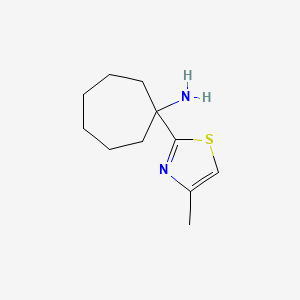

![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

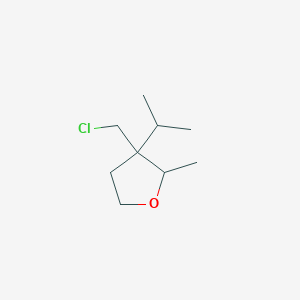
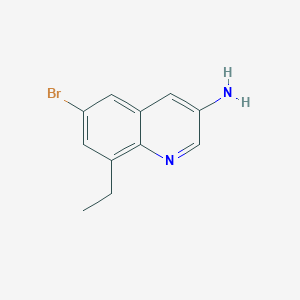
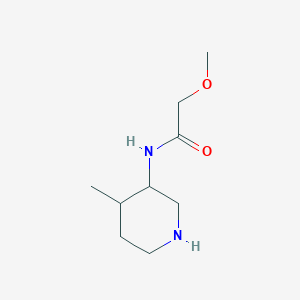
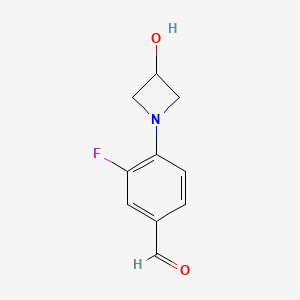
![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)
